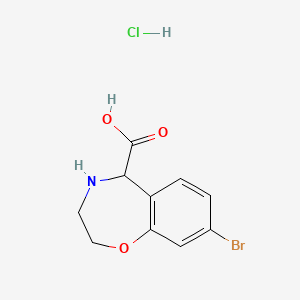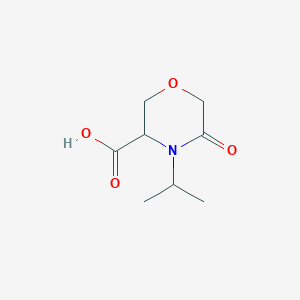
4-(2-(2-((2-氧代-2-苯乙基)硫)噻唑-4-基)乙酰胺基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities.
科学研究应用
4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and antitumor agent.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the development of new pharmaceuticals and agrochemicals.
作用机制
The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .
生化分析
Biochemical Properties
4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The compound’s interaction with proteins can lead to changes in their conformation and function, affecting cellular processes .
Cellular Effects
The effects of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins and enzymes, leading to altered cellular responses . Additionally, it can affect gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors or directly binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disrupted metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s efficacy and its ability to reach target sites within cells .
Subcellular Localization
The subcellular localization of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
准备方法
The synthesis of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.
Acetylation and Amidation: The final steps involve acetylation of the thiazole derivative followed by amidation to introduce the benzamide moiety.
化学反应分析
4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
相似化合物的比较
Similar compounds to 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide include other thiazole derivatives, such as:
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Known for its antifungal activity.
4-(2-phenylamino)-thiazol-4-yl)-benzothioamide: Studied for its antimicrobial properties.
These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications.
属性
IUPAC Name |
4-[[2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c21-19(26)14-6-8-15(9-7-14)22-18(25)10-16-11-27-20(23-16)28-12-17(24)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLNUBNGMVQBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)
![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2507172.png)
![N,6-dimethyl-N-[1-(propane-2-sulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2507173.png)



![5-(1-methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2507178.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2507180.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)


